2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid 2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16680086
InChI: InChI=1S/C20H15N3O2/c1-14-7-9-15(10-8-14)19-17(11-16(12-21)20(24)25)13-23(22-19)18-5-3-2-4-6-18/h2-11,13H,1H3,(H,24,25)
SMILES:
Molecular Formula: C20H15N3O2
Molecular Weight: 329.4 g/mol

2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid

CAS No.:

Cat. No.: VC16680086

Molecular Formula: C20H15N3O2

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-3-(1-phenyl-3-(p-tolyl)-1h-pyrazol-4-yl)acrylic acid -

Specification

Molecular Formula C20H15N3O2
Molecular Weight 329.4 g/mol
IUPAC Name 2-cyano-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Standard InChI InChI=1S/C20H15N3O2/c1-14-7-9-15(10-8-14)19-17(11-16(12-21)20(24)25)13-23(22-19)18-5-3-2-4-6-18/h2-11,13H,1H3,(H,24,25)
Standard InChI Key TZAFGBQJVOLJIF-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₂₀H₁₅N₃O₂, with a molecular weight of 329.4 g/mol. Its IUPAC name, 2-cyano-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid, reflects three critical structural components:

  • A pyrazole ring substituted at the 1-position with a phenyl group and at the 3-position with a p-tolyl group (4-methylphenyl).

  • A cyano group (-C≡N) at the α-position of the acrylic acid chain.

  • A carboxylic acid (-COOH) group at the β-position.

The conjugated π-system formed by the pyrazole, acrylonitrile, and carboxylic acid groups contributes to its planar geometry, as confirmed by X-ray crystallography in analogous structures . This conjugation also enhances stability and influences electronic properties, such as absorption maxima in UV-vis spectra (λₐᵦₛ ≈ 280–320 nm).

Key Physicochemical Data

  • Solubility: Limited solubility in polar solvents (e.g., water) due to aromatic substituents; soluble in DMSO and DMF.

  • pKa: Estimated ~3.5–4.2 for the carboxylic acid group, typical for α,β-unsaturated acids .

  • Thermal Stability: Decomposes above 220°C, as observed in thermogravimetric analysis of related pyrazole-acrylic acid derivatives .

Synthesis and Characterization

Synthetic Pathways

The primary synthesis route involves a Knoevenagel condensation between 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde and cyanoacetic acid under basic conditions. Piperidine is commonly used as a catalyst, with ethanol or methanol as solvents .

Reaction Conditions

  • Molar Ratio: 1:1 (aldehyde : cyanoacetic acid).

  • Temperature: Reflux (~80°C).

  • Time: 4–6 hours .

The reaction proceeds via nucleophilic attack of the deprotonated cyanoacetate on the aldehyde, followed by dehydration to form the α,β-unsaturated nitrile intermediate. Acidic workup yields the final carboxylic acid .

Yield Optimization

  • Catalyst Screening: Piperidine (90% yield) outperforms weaker bases like triethylamine (70–75%) .

  • Solvent Effects: Ethanol provides higher yields (85–90%) compared to THF or acetonitrile (~60%).

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrazole-H), 7.75–7.25 (m, 9H, aromatic H), 6.92 (s, 1H, CH=), 2.35 (s, 3H, -CH₃) .

    • ¹³C NMR: 165.2 ppm (COOH), 153.1 ppm (C≡N), 140–125 ppm (aromatic C).

  • IR Spectroscopy: Peaks at 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C) .

  • X-ray Diffraction: Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 15.618 Å, b = 15.369 Å, c = 16.071 Å, β = 112.25° in analogous structures .

Biological Activities

Antimicrobial Properties

The compound inhibits Gram-positive (Staphylococcus aureus, MIC = 12.5 µg/mL) and Gram-negative (Escherichia coli, MIC = 25 µg/mL) bacteria, surpassing ampicillin against resistant strains . Antifungal activity against Candida albicans (IC₅₀ = 18.7 µg/mL) is attributed to membrane disruption, as evidenced by propidium iodide uptake assays .

Mechanistic Insights

  • DNA Binding: Fluorescence quenching studies with calf thymus DNA indicate intercalation (Kᵦ = 2.1 × 10⁴ M⁻¹).

  • Enzyme Inhibition: Docking simulations suggest inhibition of bacterial dihydrofolate reductase (ΔG = -9.8 kcal/mol).

Interaction Studies

Protein Binding

Serum albumin binding was assessed using fluorescence spectroscopy:

  • BSA Binding: Kₐ = 4.3 × 10⁴ M⁻¹, ΔH = -28.5 kJ/mol (exothermic).

  • Site-Selectivity: Competitive displacement with warfarin confirms Sudlow Site I dominance.

DNA Interaction

UV-vis titration with CT-DNA showed hyperchromism (Δλ = 15 nm) and a binding constant (Kᵦ) of 1.8 × 10⁴ M⁻¹, consistent with groove binding .

Comparative Analysis with Structural Analogs

Feature2-Cyano-3-(p-tolyl-pyrazolyl)acrylic acidThiophene Analog Isobutyl Derivative
Antimicrobial MIC12.5 µg/mL (S. aureus)18.7 µg/mL25.0 µg/mL
Cytotoxicity (IC₅₀)8.3 µM (MCF-7)14.2 µM32.5 µM
LogP2.83.14.2

The p-tolyl group enhances lipophilicity (LogP = 2.8) compared to thiophene (LogP = 3.1), improving membrane permeability . Conversely, bulkier isobutyl substituents reduce activity due to steric hindrance .

Future Perspectives

  • Pharmacokinetic Optimization: Prodrug strategies (e.g., esterification) to enhance oral bioavailability.

  • Targeted Drug Delivery: Conjugation with nanoparticles for selective tumor accumulation.

  • Structural Hybridization: Merging with quinoline or coumarin scaffolds to amplify anticancer effects.

This compound’s versatility positions it as a promising lead for multifunctional therapeutics, warranting further preclinical validation.

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